molecular formula C11H10N2 B3080029 2-(4-Methylphenyl)pyrazine CAS No. 108030-80-4

2-(4-Methylphenyl)pyrazine

Cat. No. B3080029
CAS RN: 108030-80-4
M. Wt: 170.21 g/mol
InChI Key: RMFQOVASJJFORN-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)pyrazine is a chemical compound with the formula C11H10N2. It has a molecular weight of 170.2105 .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)pyrazine consists of a pyrazine ring attached to a 4-methylphenyl group . Pyrazine is a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .


Physical And Chemical Properties Analysis

2-(4-Methylphenyl)pyrazine is likely a solid at room temperature, similar to other pyrazine compounds . It is likely soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Researchers have isolated various derivatives from natural sources, including plants, microbes, soil, and marine life. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Further studies are needed to elucidate their precise mechanisms of action .

Anti-Inflammatory Potential

The pyrrolopyrazine scaffold also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it an attractive target for drug discovery. Investigating the structure-activity relationship (SAR) of pyrrolopyrazine derivatives could lead to the development of potent anti-inflammatory drugs .

Antiviral Properties

Certain pyrrolopyrazine derivatives exhibit antiviral activity. These compounds may interfere with viral replication or entry mechanisms. Researchers have observed their effectiveness against specific viruses, although the exact mode of action remains to be fully understood .

Antioxidant Effects

Pyrrolopyrazines possess antioxidant properties, which can help protect cells from oxidative stress. These compounds scavenge free radicals and reduce oxidative damage. Investigating their potential as antioxidants could have implications for health and disease prevention .

Antitumor Activity

Studies suggest that pyrrolopyrazine derivatives may have antitumor effects. Their kinase inhibitory activity makes them interesting candidates for cancer therapy. Specific derivatives, such as those with a pyrrolo[2,3-b]pyrazine core, exhibit promising results in inhibiting kinases involved in tumor growth and progression .

Other Biological Activities

Beyond the mentioned fields, pyrrolopyrazine derivatives have been investigated for various other biological activities. These include potential applications in neurodegenerative diseases, cardiovascular disorders, and metabolic conditions. Researchers continue to explore their multifaceted roles in different contexts .

properties

IUPAC Name

2-(4-methylphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQOVASJJFORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)pyrazine

Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated, using 16 g (0.267 mol) of ethylenediamine, 32.0 g (0.216 mol) of 4-methylphenylglyoxal, 450 ml of ethanol and 13.2 g of potassium hydroxide, with the result that 11.0 g of the titled compound was obtained (yield: 30%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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